molecular formula C23H21FN6O2 B1444765 6-fluoro-3-(4-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazol-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one CAS No. 1093978-67-6

6-fluoro-3-(4-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazol-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Cat. No.: B1444765
CAS No.: 1093978-67-6
M. Wt: 432.4 g/mol
InChI Key: WGXDLSKBTBHKET-UHFFFAOYSA-N
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Description

6-fluoro-3-(4-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazol-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a useful research compound. Its molecular formula is C23H21FN6O2 and its molecular weight is 432.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Compound Development

Research in the field of heterocyclic compounds, such as oxazepine derivatives, pyrazole derivatives, and isoxazole derivatives, often involves the synthesis of complex molecules like 6-fluoro-3-(4-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazol-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. These syntheses contribute to the development of novel compounds with potential applications in various fields including pharmaceuticals and materials science (Adnan, Hassan, & Thamer, 2014).

Antibacterial and Antimicrobial Studies

The compound has been linked to studies exploring its potential antibacterial and antimicrobial properties. Synthesized derivatives are often tested against various bacterial strains to assess their effectiveness as potential antibacterial agents. This kind of research is crucial for the development of new antibiotics and treatments for bacterial infections (Nayak & Poojary, 2020).

Molecular Structure Analysis

Understanding the molecular structure of such compounds is essential for predicting their behavior and interactions in various applications. Studies often include crystal structure analysis and other forms of molecular characterization, providing insights into the compound's properties and potential uses (Liang, 2009).

Antimicrobial Screening

The compound is also involved in the synthesis of other derivatives which are screened for antimicrobial activity. This includes evaluating their effectiveness against both gram-positive and gram-negative bacteria, contributing to the search for new antimicrobial agents (Shaikh et al., 2014).

Synthesis of Related Derivatives

The compound is part of a broader class of chemicals used in the synthesis of various derivatives. These derivatives are characterized by different methods such as FT-IR, NMR, and mass spectrometry, and are further evaluated for potential applications in different fields (Adnan, Hassan, & Thamer, 2014).

Properties

IUPAC Name

6-fluoro-3-[4-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]triazol-1-yl]-1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN6O2/c1-14-11-29(13-25-14)20-8-6-15(10-22(20)32-2)19-12-30(28-27-19)21-9-7-16-17(24)4-3-5-18(16)26-23(21)31/h3-6,8,10-13,21H,7,9H2,1-2H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXDLSKBTBHKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)C3=CN(N=N3)C4CCC5=C(C=CC=C5F)NC4=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-3-(4-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazol-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Reactant of Route 2
Reactant of Route 2
6-fluoro-3-(4-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazol-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Reactant of Route 3
6-fluoro-3-(4-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazol-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6-fluoro-3-(4-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazol-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Reactant of Route 5
Reactant of Route 5
6-fluoro-3-(4-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazol-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Reactant of Route 6
6-fluoro-3-(4-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazol-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

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